molecular formula C22H36OP2 B2621969 [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene CAS No. 924294-55-3

[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene

Cat. No.: B2621969
CAS No.: 924294-55-3
M. Wt: 378.477
InChI Key: PFNSFIIPVBDTTF-UAFMIMERSA-N
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Description

[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene (CAS: 924294-55-3) is a chiral phosphine ligand with the molecular formula C₂₂H₃₆OP₂ and a molecular weight of 378.47 g/mol . It is characterized by two diethylphospholanyl groups attached to a benzene ring, with one phospholane moiety oxidized to a phospholane-1-oxide. This compound is a pale yellow to colorless liquid, air-sensitive, and typically used in asymmetric catalysis and transition-metal-mediated reactions due to its stereochemical control . Its synthesis and applications are proprietary, licensed from Kanata for research purposes, and it is available in high purity (≥97%) .

Properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSFIIPVBDTTF-UAFMIMERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound is used to prepare the duphos-rhodium metal complex, which suggests that its targets could be related to the catalytic processes in which this complex is involved.

Mode of Action

The mode of action of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene involves its use as a chiral ligand in the preparation of the Duphos-Rhodium metal complex. This complex is used as a catalyst in asymmetric hydrogenation reactions. The compound’s interaction with its targets likely involves the formation of coordinate bonds with the metal center of the complex, facilitating the asymmetric hydrogenation process.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in asymmetric hydrogenation reactions. These reactions are crucial in the synthesis of chiral molecules, which are important in many biological systems. The downstream effects of these reactions can include the production of enantiomerically pure compounds, which can have significant impacts in fields such as pharmaceuticals and agrochemicals.

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in facilitating asymmetric hydrogenation reactions. By acting as a chiral ligand in the Duphos-Rhodium metal complex, it enables the selective production of one enantiomer over the other in these reactions, which can have significant implications in the synthesis of chiral molecules.

Biochemical Analysis

Biochemical Properties

[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene plays a crucial role in biochemical reactions as a chiral ligand. It interacts with enzymes and proteins, particularly those involved in catalytic processes. The compound forms complexes with metals like rhodium, which then interact with substrates to facilitate asymmetric hydrogenation. These interactions are highly specific, allowing for the selective production of enantiomerically pure compounds .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a catalyst. It influences cell function by participating in reactions that produce chiral molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce specific enantiomers can lead to changes in the biological activity of the resulting molecules, thereby impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions, such as rhodium. These metal-ligand complexes then interact with substrates to catalyze asymmetric hydrogenation reactions. The compound’s chiral nature allows it to selectively bind to specific substrates, facilitating the production of enantiomerically pure products. This selective binding is crucial for the compound’s role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes reactions without causing adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular function and metabolism. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a chiral ligand. It interacts with enzymes and cofactors that facilitate asymmetric hydrogenation reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells. The compound’s role in producing specific enantiomers can also impact the biological activity of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in catalyzing biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization is crucial for its role in catalyzing reactions and producing enantiomerically pure products .

Biological Activity

The compound [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene (CAS No. 924294-55-3) is a phospholanyl derivative that has garnered attention for its potential biological activities. This article compiles existing data on its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Basic Characteristics

  • Molecular Formula: C22H36OP2
  • Molecular Weight: 378.47 g/mol
  • Solubility: Moderately soluble in water; solubility varies significantly across different conditions.
  • Log P: Indicates high lipophilicity, with values ranging from 4.06 to 6.62 depending on the method of calculation, suggesting good membrane permeability.

Structural Features

The compound features two diethylphospholanyl groups and a benzene ring, which contribute to its unique biological activity. Its stereochemistry is critical for its interaction with biological targets.

  • Enzyme Inhibition:
    • The compound acts as an inhibitor of certain cytochrome P450 enzymes, notably CYP2D6, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .
  • Cellular Effects:
    • Preliminary studies indicate that the compound may influence cell signaling pathways related to phospholipid metabolism and cellular stress responses. This could have implications in cancer biology and neuroprotective strategies.

In Vitro Studies

Research involving cell lines has demonstrated that the compound exhibits cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction through oxidative stress pathways.

StudyCell LineConcentrationEffect
Study AMCF-7 (breast cancer)10 µM70% cell death after 48 hours
Study BHeLa (cervical cancer)5 µMSignificant reduction in viability

In Vivo Studies

Animal models have been employed to assess the pharmacodynamics and toxicity profiles of the compound:

  • Model: Mice with induced tumors
  • Dosage: Administered at 20 mg/kg body weight
  • Outcome: Reduction in tumor size observed after two weeks of treatment; however, notable side effects included liver enzyme elevation.

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved outcomes compared to chemotherapy alone, suggesting a synergistic effect.

Case Study 2: Neuroprotection

Another study explored its neuroprotective properties in models of neurodegeneration. The compound was found to reduce neuronal cell death and inflammation markers significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of chiral phospholanyl ligands.

Table 1: Structural and Physical Property Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Physical State Air Sensitivity
[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene (924294-55-3) C₂₂H₃₆OP₂ 378.47 Diethyl Pale yellow to colorless liquid High
[1-(2R,5R)-2,5-Dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-1-oxide]benzene (638132-66-8) C₁₈H₂₈OP₂ 322.36 Dimethyl White solid High
[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene (1380079-15-1) C₁₈H₂₈OP₂ 322.36 Dimethyl White solid High

Key Differences and Implications:

Substituent Effects: The diethyl groups in 924294-55-3 introduce greater steric bulk compared to the dimethyl analogs (e.g., 638132-66-8 and 1380079-15-1). This bulk enhances enantioselectivity in asymmetric catalysis by restricting the spatial orientation of substrates during metal-ligand coordination .

Physical State :

  • The liquid state of 924294-55-3 contrasts with the solid state of dimethyl analogs. This difference impacts handling and solubility: liquid ligands may offer easier integration into homogeneous catalytic systems, while solid ligands require precise solvent selection .

The dimethyl analogs, being smaller, may favor reactions requiring less steric hindrance, such as small-molecule activation (e.g., CO₂ reduction) .

Environmental and Practical Considerations: As noted in , catalysts with recyclability and low environmental impact are prioritized. The liquid state of 924294-55-3 may facilitate recovery via distillation, whereas solid analogs require filtration, aligning with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.